Product packaging for 2-Fluoro-5-methylsulfamoyl-benzoic acid(Cat. No.:CAS No. 716358-53-1)

2-Fluoro-5-methylsulfamoyl-benzoic acid

Cat. No.: B2471871
CAS No.: 716358-53-1
M. Wt: 233.21
InChI Key: GMHBWUSEQOTPPJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylsulfamoyl-benzoic acid (CAS 716358-53-1) is a fluorinated benzoic acid derivative with a molecular formula of C8H8FNO4S and a molecular weight of 233.22 g/mol. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly in the construction of sulfamoylbenzamide scaffolds. These scaffolds are prominently featured in pioneering research programs aimed at developing novel therapeutic agents. A primary application is in the discovery of Hepatitis B Virus (HBV) Capsid Assembly Effectors. Sulfamoylbenzamide derivatives built around this core structure have demonstrated potent sub-micromolar antiviral activity by disrupting the formation of functional viral nucleocapsids, a crucial step in the HBV replication cycle . This mechanism offers a promising therapeutic strategy for treating chronic HBV infections. Furthermore, structurally related 4-amino-3-sulfamoyl-benzoic acid compounds have emerged as a new class of highly selective NKCC1 inhibitors for neuroscience research . These inhibitors, distinct from non-selective diuretics like bumetanide, are investigated for their potential to rescue core symptoms in neurological disorders, including Down syndrome and autism, by modulating neuronal chloride concentration, without causing undesirable diuretic effects . With a measured density of 1.5±0.1 g/cm³ , this building block is essential for researchers engaged in lead optimization and structure-activity relationship (SAR) studies in antiviral and neuropharmacology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO4S B2471871 2-Fluoro-5-methylsulfamoyl-benzoic acid CAS No. 716358-53-1

Properties

IUPAC Name

2-fluoro-5-(methylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHBWUSEQOTPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 5 Methylsulfamoyl Benzoic Acid and Its Derivatives

Established Synthetic Pathways for Sulfamoyl Benzoic Acids

Traditional synthetic routes to sulfamoyl benzoic acids, including 2-Fluoro-5-methylsulfamoyl-benzoic acid, predominantly rely on the foundational reaction of sulfonyl chlorides with amines. These methods have been widely employed due to their reliability and the ready availability of starting materials.

Amidation Reactions of Sulfonyl Chlorides and Related Precursors

The cornerstone of sulfamoyl benzoic acid synthesis is the reaction of a sulfonyl chloride with an appropriate amine, in this case, methylamine (B109427), to form the sulfonamide bond. This nucleophilic substitution reaction is a robust and versatile method for creating the S-N linkage.

A common approach begins with the chlorosulfonation of a substituted benzoic acid. For the synthesis of this compound, the likely starting material is 2-fluorobenzoic acid. This is treated with chlorosulfonic acid to introduce the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The resulting 2-fluoro-5-(chlorosulfonyl)benzoic acid is then reacted with methylamine. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the desired N-methylsulfamoyl group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Common bases include pyridine (B92270), triethylamine, or even an excess of the amine reactant itself. The choice of solvent can vary, with polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) often being employed.

Reactant 1 Reactant 2 Reagent Product Reaction Type
2-Fluoro-5-(chlorosulfonyl)benzoic acidMethylamineBase (e.g., Triethylamine)This compoundNucleophilic Acyl Substitution

Strategies for Introduction and Positional Control of Fluoro and Sulfamoyl Groups

The regioselectivity of the sulfonation reaction is a critical aspect of the synthesis, dictating the final arrangement of substituents on the benzoic acid ring. The directing effects of the substituents already present on the aromatic ring govern the position of the incoming sulfonyl group.

In the case of 2-fluorobenzoic acid, the fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects determines the position of the newly introduced sulfamoyl group. The strong activating and ortho-, para-directing effect of the fluorine atom, coupled with the deactivating and meta-directing effect of the carboxyl group, generally leads to the introduction of the sulfonyl group at the position para to the fluorine and meta to the carboxyl group, which is the 5-position. This regiochemical outcome is crucial for the successful synthesis of the target molecule.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. These advanced approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption compared to traditional methods.

Catalyst-Free and Solvent-Free Sulfonamidation Protocols

In a move towards greener chemistry, catalyst-free and solvent-free methods for the synthesis of sulfonamides have been developed. These protocols often involve the direct reaction of sulfonyl chlorides with amines under neat conditions (without a solvent) or in environmentally benign solvents like water.

One such approach involves the reaction of sulfonyl chlorides with amines in water, using a simple base like sodium carbonate to scavenge the generated HCl. This method avoids the use of volatile and often toxic organic solvents. Another strategy involves carrying out the reaction neat, which can be particularly effective when one of the reactants is a liquid. These methods not only reduce the environmental impact but can also simplify the work-up and purification procedures.

Reactants Conditions Advantages
Sulfonyl Chloride, AmineWater, Na₂CO₃Environmentally friendly solvent, simple work-up
Sulfonyl Chloride, AmineNeat (Solvent-free)Reduced waste, potential for higher reaction rates

Electrochemical Methods in Sulfonamide Synthesis

Electrochemical synthesis offers a powerful and sustainable alternative for the formation of sulfonamides. These methods utilize electricity as a "green" reagent to drive chemical transformations, often avoiding the need for harsh oxidants or reductants.

One innovative electrochemical approach involves the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. tandfonline.comnih.govnih.gov This method proceeds via an electrochemical C-H activation, where the aromatic compound is directly functionalized without the need for pre-functionalization to a sulfonyl chloride. tandfonline.comnih.govnih.gov The in-situ generated amidosulfinate acts as both a nucleophile and a supporting electrolyte. tandfonline.comnih.gov This one-step process is highly atom-economical and represents a significant advancement in sulfonamide synthesis. tandfonline.comnih.gov

The proposed mechanism involves the anodic oxidation of the arene to form a radical cation, which is then attacked by the amidosulfinate nucleophile. A subsequent oxidation step yields the final sulfonamide product. nih.gov

Radical-Mediated Sulfamoylation and Hydrosulfamoylation

Radical-mediated reactions have emerged as a versatile tool for the formation of C-S and N-S bonds. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Radical sulfamoylation involves the generation of a sulfamoyl radical, which can then add to an aromatic ring. These radicals can be generated from various precursors, such as N-functionalized sulfonamides. Photoredox catalysis is a common strategy to initiate these radical processes, using visible light to generate the reactive radical species.

Hydrosulfamoylation is another radical-based approach that involves the addition of a sulfamoyl group and a hydrogen atom across a double bond. This method can be used to synthesize alkylsulfonamides from alkenes. Recent developments have utilized photoredox catalysis to achieve the hydrosulfamoylation of styrenes, providing an efficient route to this class of compounds.

Regioselective Synthesis and Control of Isomeric Purity

The synthesis of this compound requires a carefully planned multi-step sequence to ensure the correct placement of the fluoro, methylsulfamoyl, and carboxylic acid groups on the benzene (B151609) ring. The regioselectivity of the synthetic route is paramount to avoid the formation of undesired isomers.

A common strategy begins with a commercially available, appropriately substituted benzene derivative. For instance, a synthetic pathway could start from 2-fluorobenzoic acid. The key steps would involve introducing the sulfamoyl group at the C5 position. This is typically achieved through chlorosulfonation followed by amination.

The general sequence is as follows:

Chlorosulfonation: The starting aromatic compound is treated with chlorosulfonic acid. The directing effects of the substituents already on the ring guide the position of the incoming chlorosulfonyl group (-SO2Cl). For 2-fluorobenzoic acid, the fluorine atom is an ortho, para-director, while the carboxylic acid is a meta-director. Both groups direct the incoming electrophile to the C5 position, leading to the formation of 2-fluoro-5-chlorosulfonyl-benzoic acid with high regioselectivity.

Amination: The resulting sulfonyl chloride is then reacted with methylamine (CH3NH2) to form the N-methylsulfamoyl group [-SO2NH(CH3)], yielding the target compound.

Control of isomeric purity is a critical aspect of the synthesis. While the directing effects of the functional groups strongly favor the desired 1,2,5-substitution pattern, small amounts of other isomers can still be formed. Purification of the final product and intermediates is therefore essential. Standard laboratory techniques such as recrystallization and column chromatography are employed to isolate the desired isomer and achieve high purity. nist.gov The purity of the final compound is typically verified using analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatization Strategies for Structural Modification of this compound

Structural modifications of this compound are essential for developing structure-activity relationships (SAR) in medicinal chemistry and materials science. Derivatization can be strategically performed at the three primary functional sites: the carboxylic acid moiety, the N-methylsulfamoyl group, and the aromatic ring itself.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, most commonly leading to the formation of esters and amides.

Esterification: Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be reacted with an alkyl halide to yield the corresponding ester. google.com Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids. researchgate.net

Amidation: Amide derivatives are formed by coupling the carboxylic acid with a primary or secondary amine. This transformation usually requires the use of a coupling agent to activate the carboxylic acid. nih.gov A wide variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). Other modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. nih.gov This method allows for the introduction of a diverse range of substituents by varying the amine component. nih.govnih.gov

Table 1: Derivatization Reactions at the Carboxylic Acid Moiety
Reaction TypeReagentsResulting Functional GroupExample Product Structure
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)Ester Derivative Structure
AmidationAmine (R-NH₂), Coupling Agent (e.g., EDC, HATU)Amide (-CONHR)Amide Derivative Structure

The N-methylsulfamoyl group offers another site for structural modification, primarily at the sulfonamide nitrogen.

N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups. This reaction is typically achieved by first deprotonating the sulfonamide with a strong base, such as sodium hydride (NaH), to form an anion. researchgate.net This anion then acts as a nucleophile, reacting with an appropriate electrophile like an alkyl halide (e.g., ethyl iodide) or an aryl halide to form the N,N-disubstituted sulfonamide derivative. researchgate.net

Synthesis of Diverse Sulfonamides: A more versatile approach to introduce diversity at this position is to begin the synthesis with 2-fluoro-5-chlorosulfonyl-benzoic acid. This intermediate can be reacted with a wide array of primary and secondary amines to generate a library of N-substituted sulfamoyl derivatives. nih.gov This strategy allows for the incorporation of various cyclic and acyclic amines, leading to significant structural modifications. nih.gov

Table 2: Synthesis of N-Substituted Sulfamoyl Derivatives
Starting MaterialAmine Reagent (R¹R²NH)Resulting Sulfamoyl GroupExample Reagents
2-Fluoro-5-chlorosulfonyl-benzoic acidCyclopropylamine-SO₂NH-cyclopropylCyclopropylamine
2-Fluoro-5-chlorosulfonyl-benzoic acidMorpholine-SO₂N(CH₂CH₂)₂OMorpholine
2-Fluoro-5-chlorosulfonyl-benzoic acidN-isopropylethylamine-SO₂N(Et)(iPr)N-isopropylethylamine
2-Fluoro-5-chlorosulfonyl-benzoic acidAniline-SO₂NH-PhAniline

Further functionalization of the aromatic ring of this compound is challenging but possible through electrophilic or nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzene ring in the title compound is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups (note: fluorine is deactivating by induction). wikipedia.org The directing effects of these groups determine the position of any potential incoming electrophile. organicchemistrytutor.comlibretexts.orgyoutube.com

-COOH (at C1): A meta-director and deactivating. youtube.com

-F (at C2): An ortho, para-director and deactivating. youtube.com

-SO2NHCH3 (at C5): A meta-director and deactivating. youtube.com

The available positions for substitution are C3 and C6. The directing effects converge on the C3 position: the carboxyl group directs meta (to C3), the fluoro group directs ortho (to C3), and the sulfamoyl group directs meta (to C3). Therefore, despite the high deactivation of the ring, any successful electrophilic substitution (e.g., nitration, halogenation) would be expected to occur regioselectively at the C3 position.

Nucleophilic Aromatic Substitution (NAS): The presence of strong electron-withdrawing groups (-COOH and -SO2NHCH3) ortho and para to the fluorine atom makes the ring susceptible to nucleophilic aromatic substitution. nih.gov In this reaction, the fluorine atom, being a good leaving group in activated systems, can be displaced by a strong nucleophile (e.g., methoxide, ammonia (B1221849), or thiols). masterorganicchemistry.com This provides a pathway to introduce a different set of functional groups at the C2 position. The rate of NAS reactions on fluoroarenes is often faster than for other haloarenes because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

Table 3: Directing Effects for Aromatic Substitution
Substituent (Position)TypeDirecting EffectFavored Position(s) for EAS
-COOH (C1)Deactivating, Meta-DirectorMetaC3
-F (C2)Deactivating, Ortho, Para-DirectorOrtho, ParaC3 (ortho)
-SO₂NHCH₃ (C5)Deactivating, Meta-DirectorMetaC3

Structural Elucidation and Conformational Analysis

Experimental Determination of Molecular and Crystal Structures

The precise architecture of 2-Fluoro-5-methylsulfamoyl-benzoic acid is determined through a suite of analytical techniques. X-ray crystallography offers an unambiguous depiction of the molecule's conformation and intermolecular interactions in the crystalline form, while various spectroscopic methods provide valuable information about its structure and bonding in different states.

X-ray Crystallography for Solid-State Characterization

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected solid-state conformation. For instance, the crystal structure of 2-Amino-5-fluorobenzoic acid reveals a monoclinic crystal system with the space group P2₁/c. In this related molecule, the crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups, forming dimeric structures. sigmaaldrich.com

Similarly, studies on other substituted benzoic acids, such as 2-(toluene-4-sulfonylamino)-benzoic acid , show the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups in the solid state. This recurring motif in benzoic acid derivatives suggests that this compound is also likely to form such hydrogen-bonded dimers in its crystal lattice.

A representative data table for a related compound, 2-Amino-5-fluorobenzoic acid , is presented below to illustrate the type of information obtained from X-ray crystallography. sigmaaldrich.com

Crystal Data for 2-Amino-5-fluorobenzoic acid
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)4.9346 (2), 11.7542 (6), 11.9727 (5)
α, β, γ (°)90, 96.782 (3), 90
Volume (ų)689.58 (5)
Z4

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of this compound and providing details about its electronic and vibrational properties.

For example, in the ¹H NMR spectrum of p-sulfamoylbenzoic acid , the aromatic protons appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and sulfamoyl groups. The protons on the benzene (B151609) ring typically appear in the range of 7.5 to 8.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield shift, typically in the range of 165-175 ppm. Aromatic carbons would appear between 120 and 150 ppm, with their specific shifts influenced by the fluorine and methylsulfamoyl substituents.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a related compound, p-sulfamoylbenzoic acid , is provided below.

¹H NMR Data for p-sulfamoylbenzoic acid (in DMSO-d₆)
Assignment Chemical Shift (ppm)
Aromatic CH8.14
Aromatic CH7.97
NH₂7.57
COOH~13.4 (broad)
¹³C NMR Data for a Substituted Benzoic Acid (General Expected Ranges)
Assignment Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
Aromatic C-SO₂NHCH₃140 - 150
Aromatic C-F155 - 165 (with C-F coupling)
Aromatic CH115 - 135
CH₃30 - 40

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700 cm⁻¹. The S=O stretches of the sulfamoyl group would appear as two distinct bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

UV-Visible spectroscopy gives insight into the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, arising from π→π* transitions of the benzene ring. The exact position and intensity of these bands are influenced by the substituents on the ring. For benzoic acid derivatives, typical absorption maxima are observed around 230 nm and 270-280 nm.

A table of expected characteristic IR absorption bands is provided below.

Characteristic IR Absorption Bands
Functional Group Vibrational Frequency (cm⁻¹)
O-H (Carboxylic acid dimer)2500 - 3300 (broad)
C-H (Aromatic)3000 - 3100
C=O (Carboxylic acid)1680 - 1720
C=C (Aromatic)1450 - 1600
S=O (Asymmetric stretch)~1350
S=O (Symmetric stretch)~1160
C-F1000 - 1400

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution measurement (HRMS) would provide the exact mass, confirming the molecular formula.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and carbon monoxide (CO) or the carboxyl group (COOH). For aromatic sulfonamides, a characteristic fragmentation is the loss of SO₂. nih.gov

Theoretical and Computational Approaches to Structural Analysis

In the absence of complete experimental data, computational chemistry provides a powerful tool for predicting the structural and electronic properties of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, conformational isomers, and vibrational frequencies of the molecule.

Computational studies on substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. researchgate.net The energy barrier for rotation around the C-C bond connecting the carboxyl group to the ring can be calculated to determine the most stable conformers. For many benzoic acid derivatives, the planar conformation, where the carboxylic acid group is coplanar with the aromatic ring, is favored due to conjugation. However, steric hindrance from ortho substituents can lead to non-planar arrangements.

Furthermore, computational methods can be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data (when available) to validate the computational model and provide a more detailed interpretation of the spectra. Molecular modeling can also be employed to study the intermolecular interactions, such as the hydrogen bonding that leads to dimer formation, providing insights into the crystal packing and solid-state structure.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Currently, there is no specific published research detailing the use of Density Functional Theory (DFT) for the geometrical optimization and electronic structure analysis of this compound. Computational studies on analogous molecules, such as other substituted benzoic acids, commonly employ DFT methods to predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. However, the specific parameters and findings for the title compound are not available in the existing literature.

Conformational Analysis and Isomeric Stability

A detailed conformational analysis of this compound, which would involve identifying its various conformers and determining their relative stabilities, has not been reported in scientific publications. The presence of rotatable bonds associated with the carboxylic and methylsulfamoyl groups suggests the potential for multiple conformational isomers. The stability of these isomers would be influenced by the interplay of steric hindrance and intramolecular interactions, but specific energy differences and population distributions have not been computationally determined.

Investigation of Intramolecular Interactions

The molecular structure of this compound suggests the possibility of intramolecular hydrogen bonding, for instance, between the hydrogen of the carboxylic acid and the oxygen or nitrogen of the sulfamoyl group, or the fluorine atom. Such interactions would play a crucial role in stabilizing certain conformations. However, a formal investigation and characterization of these potential intramolecular interactions, including their geometric parameters and energetic contributions, are absent from the current body of scientific literature.

Intermolecular Interactions and Supramolecular Chemistry

Design and Analysis of Hydrogen Bonding Networks in Crystalline Architectures

The crystalline architecture of 2-Fluoro-5-methylsulfamoyl-benzoic acid is largely dictated by a network of hydrogen bonds established between its constituent functional groups. The carboxylic acid and sulfonamide moieties are primary sites for these interactions, acting as both hydrogen bond donors and acceptors. researchgate.net

The carboxylic acid group is well-known for forming highly stable, centrosymmetric cyclic dimers through a pair of O—H⋯O hydrogen bonds. This is a common and robust supramolecular synthon in the crystal structures of benzoic acid derivatives. mdpi.com Beyond this primary interaction, the carbonyl oxygen of the acid can also act as a hydrogen bond acceptor for other donor groups.

The sulfonamide group (–SO₂NHCH₃) offers additional complexity and versatility in hydrogen bonding. It possesses a hydrogen bond donor (N–H) and two strong acceptor sites (the sulfonyl oxygen atoms). wikipedia.org This allows for the formation of various hydrogen-bonded motifs, such as dimers involving two sulfonamide groups or chains where molecules are linked sequentially. acs.org The interplay between the carboxylic acid dimer formation and the hydrogen bonding potential of the sulfonamide group leads to the creation of complex, higher-dimensional networks. The fluorine atom can also participate in weaker C—H⋯F interactions, further stabilizing the crystal packing. nih.gov Analysis of these networks often involves identifying recurring patterns or synthons, which helps in understanding and predicting the crystal structure. acs.org

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor Group Acceptor Group Type of Interaction Common Supramolecular Motif
Carboxylic Acid (O-H) Carboxylic Acid (C=O) Strong O—H⋯O Centrosymmetric Dimer
Sulfonamide (N-H) Sulfonamide (S=O) N—H⋯O Dimer or Catemer (Chain)
Sulfonamide (N-H) Carboxylic Acid (C=O) N—H⋯O Hetero-dimer/chain
Aromatic Ring (C-H) Fluorine (F) Weak C—H⋯F Packing stabilization
Aromatic Ring (C-H) Sulfonamide (S=O) Weak C—H⋯O Packing stabilization

Cocrystallization of this compound Derivatives as Supramolecular Building Blocks

Cocrystallization is a powerful technique in crystal engineering used to create multi-component crystalline solids with tailored properties. rsc.org Derivatives of this compound serve as excellent building blocks for constructing cocrystals due to their multiple, reliable hydrogen bonding sites. By combining this compound with a complementary molecule, known as a coformer, it is possible to design novel supramolecular structures held together by specific intermolecular synthons. nih.goviucr.org

The selection of a coformer is critical for predictable self-assembly. Coformers containing functional groups complementary to carboxylic acids, such as pyridines, are often used. The interaction between a carboxylic acid and a pyridine (B92270) ring typically forms a robust O—H⋯N heterosynthon. nih.gov In the case of this compound, a hierarchy of interactions exists. While the acid-pyridine synthon is very strong, the sulfonamide group offers competing hydrogen bonding sites, which can lead to the formation of different, sometimes unexpected, crystal structures. nih.goviucr.org Understanding this competition is a key challenge and area of research in designing sulfonamide cocrystals. iucr.org For example, cocrystallization with l-proline (B1679175) has been shown to create chiral, non-centrosymmetric crystal structures with benzoic acid, forming chains of zwitterions capped by the acid molecules. nih.gov

Principles of Self-Assembly for Benzoic Acid and Sulfonamide Moieties

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Both the benzoic acid and sulfonamide moieties within this compound are known to drive self-assembly processes, leading to the formation of higher-order supramolecular structures. researchgate.net

The self-assembly of benzoic acid in solution often begins with the formation of hydrogen-bonded dimers. figshare.com These primary dimers can then further aggregate into larger assemblies, such as tetramers or linear tapes, through weaker interactions like π-π stacking between the aromatic rings. figshare.comresearchgate.netresearchgate.net This hierarchical process, where strong initial interactions are followed by weaker ones, is a fundamental principle of supramolecular assembly. researchgate.net

Similarly, the sulfonamide group is a potent driver of self-assembly. The directional N—H⋯O hydrogen bonds can link molecules into one-dimensional chains or two-dimensional sheets. researchgate.net The rigidity of the S-N bond contributes to the formation of well-ordered, crystalline materials. wikipedia.org In this compound, the combined self-assembly tendencies of the carboxylic acid and sulfonamide groups can result in complex, multi-dimensional architectures, where robust acid dimers are interconnected by sulfonamide-based hydrogen bonding networks. researchgate.net

Application of Supramolecular Interactions in Functional Material Design

The deliberate control over intermolecular interactions, a core principle of supramolecular chemistry, allows for the design of functional materials with specific properties. researchgate.net The ability of molecules like this compound to self-assemble into predictable, ordered networks is central to this endeavor. researchgate.net

Supramolecular assembly can be harnessed to create a variety of materials, including hydrogels, porous solids, and nanoparticles for biomedical applications. nih.govnih.gov For instance, the self-assembly of benzoic acid derivatives has been used to create supramolecular gels capable of removing dyes from organic solvents. nih.gov The formation of an extensive, non-covalent network traps the solvent, leading to gelation. The properties of these materials—such as their responsiveness, reversibility, and modularity—are direct consequences of the dynamic and non-covalent nature of the underlying intermolecular bonds. nih.gov By carefully selecting coformers or modifying the molecular structure, it is possible to tune these interactions to create functional systems, such as drug delivery vehicles that release their payload in response to specific environmental stimuli. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. Through methods like Density Functional Theory (DFT), it is possible to model various electronic properties that govern the reactivity and intermolecular interactions of 2-Fluoro-5-methylsulfamoyl-benzoic acid.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, making it susceptible to electrophilic attack, while the LUMO is an electron acceptor, indicating sites prone to nucleophilic attack. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov

For this compound, the distribution of these orbitals is influenced by its distinct functional groups. The aromatic ring, along with the electron-withdrawing sulfamoyl and fluoro groups, significantly impacts the electronic landscape. The HOMO is generally expected to be distributed across the benzene (B151609) ring, while the LUMO's location can indicate reactive sites for nucleophilic interaction. Theoretical calculations would precisely map these orbitals, providing predictions about the molecule's reactivity. researchgate.netnih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following values are hypothetical examples to illustrate typical data obtained from FMO analysis, as specific computational results for this compound were not available in the cited sources.

ParameterEnergy (eV)Description
EHOMO -6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.75Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.10Difference between LUMO and HOMO energies; indicates chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. nih.gov The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red), which are favorable for electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are susceptible to nucleophilic attack. nih.govpreprints.org

In the structure of this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and sulfamoyl groups, as well as the electronegative fluorine atom. These sites represent the most likely areas for hydrogen bonding and other electrostatic interactions. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and the hydrogen on the sulfamoyl group's nitrogen would exhibit positive potential, marking them as potential hydrogen bond donor sites.

Noncovalent Interaction (NCI) analysis is a computational method that identifies and visualizes weak, non-covalent interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation and crystal packing. mdpi.com The NCI method plots the reduced density gradient (RDG) versus the electron density, revealing these interactions as distinct isosurfaces. mdpi.com

For this compound, NCI analysis could elucidate intramolecular hydrogen bonding, possibly between the fluorine atom and the hydrogen of the nearby carboxylic acid group, or between the functional groups on the benzene ring. These subtle forces play a significant role in stabilizing the molecule's preferred three-dimensional structure. researchgate.net

Molecular Docking and Ligand-Based Virtual Screening in Mechanistic Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound within the active site of a biological target. nih.govmdpi.com Studies on various benzoic acid derivatives have utilized molecular docking to explore their potential as enzyme inhibitors. nih.gov

Ligand-based virtual screening is another powerful in silico approach that searches large compound libraries to identify molecules with properties similar to a known active compound. nih.govnih.gov This technique relies on the principle that structurally similar molecules are likely to have similar biological activities.

For this compound, these methodologies would be essential in mechanistic studies to identify potential protein targets and to understand the key molecular interactions—such as hydrogen bonds, and hydrophobic interactions—that govern its binding. This knowledge is foundational for explaining its biological activity and for guiding further optimization. nih.gov

In Silico Methodologies for Rational Molecular Design

In silico methodologies for rational molecular design leverage computational data to guide the development of new molecules with enhanced properties. rsc.org By integrating data from quantum chemical calculations (FMO, MEP) and molecular modeling (docking), researchers can make informed decisions about how to modify a lead compound, such as this compound, to improve its efficacy, selectivity, or pharmacokinetic profile. rsc.org

This rational design process might involve modifying functional groups to enhance binding affinity with a target protein, as predicted by docking simulations, or altering the molecule's electronic properties to fine-tune its reactivity. For instance, based on MEP and FMO analyses, substituents could be added to the benzene ring to modulate the compound's electron distribution, potentially leading to more favorable interactions with a biological target.

Structure Activity Relationship Sar Studies of 2 Fluoro 5 Methylsulfamoyl Benzoic Acid Derivatives

Systematics of Substituent Modifications and their Influence on Molecular Recognition

The molecular recognition of 2-fluoro-5-methylsulfamoyl-benzoic acid derivatives by a biological target is highly dependent on the interplay of its functional groups. Systematic modifications of these groups can provide valuable insights into the binding pocket of the target receptor or enzyme.

Modifications of the Benzoic Acid Moiety: The carboxylic acid group is a key feature, often involved in hydrogen bonding or ionic interactions with the target. Esterification or conversion to an amide can significantly alter these interactions, often leading to a decrease in activity if the carboxylate is crucial for binding. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as a tetrazole, can modulate acidity and lipophilicity, potentially improving oral bioavailability while maintaining the necessary binding interactions.

Modifications of the Methylsulfamoyl Group: The N-methyl group of the sulfonamide can be varied to explore the steric and electronic requirements of the binding site. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) may enhance van der Waals interactions if there is a corresponding hydrophobic pocket. Conversely, larger substituents could introduce steric hindrance, reducing binding affinity. N-alkylation of the sulfonamide moiety can also be a strategy to design selective ligands. nih.gov

Modifications of the Aromatic Ring: While the core benzoic acid structure is often essential, modifications to the ring itself, such as the introduction of additional substituents, can fine-tune the electronic properties and conformation of the molecule. However, such changes must be considered carefully, as they can also alter the relative positions of the key binding groups.

To illustrate the potential impact of these modifications, the following table outlines hypothetical changes in biological activity based on substituent variations.

Modification Substituent (R) Rationale for Activity Change Predicted Biological Activity
N-Alkylation of Sulfonamide-CH2CH3Potential for increased hydrophobic interactions.Variable
N-Alkylation of Sulfonamide-HMay alter hydrogen bonding capacity.Variable
Carboxylic Acid BioisostereTetrazoleMimics charge and acidity of carboxylic acid.Potentially Maintained or Improved
Carboxylic Acid Esterification-COOCH3Loss of key ionic interaction.Likely Decreased

Investigating the Contribution of the Fluoro and Methylsulfamoyl Groups to Biological Interaction Profiles

The fluorine atom and the methylsulfamoyl group are critical determinants of the biological activity profile of this compound.

The Fluoro Group: The introduction of a fluorine atom at the 2-position of the benzoic acid ring has several profound effects. Its high electronegativity can influence the acidity of the carboxylic acid group, which can be crucial for binding to the target. Furthermore, fluorine can participate in favorable electrostatic interactions with the receptor. A key role of fluorine is its ability to block metabolic oxidation at the site of substitution, thereby increasing the metabolic stability and bioavailability of the compound. The substitution of a hydrogen atom with fluorine, a common strategy in drug design, can also lead to more favorable binding conformations. In some cases, the presence of a 2-fluoro group has been shown to dramatically increase the inhibitory activity of benzoic acid derivatives against certain enzymes. researchgate.net

The combined presence of these two groups creates a unique electronic and steric profile that dictates the compound's interaction with its biological target.

Functional Group Potential Interactions Contribution to Biological Profile
2-Fluoro GroupElectrostatic interactions, metabolic blocking.Enhances binding affinity, improves metabolic stability.
5-Methylsulfamoyl GroupHydrogen bonding, hydrophobic interactions.Provides key binding interactions and influences conformation.

Mechanistic Insights Derived from Systematic Structural Variations

Systematic structural variations of this compound and its derivatives can provide deep mechanistic insights into their mode of action. By observing how specific changes in the molecule's structure affect its biological activity, researchers can build a model of the binding site and understand the key molecular interactions.

For example, if replacing the N-methyl group with an ethyl group leads to a significant drop in activity, it can be inferred that the binding pocket has limited space in that region. Conversely, if this substitution enhances activity, it suggests the presence of a larger hydrophobic pocket that can accommodate the ethyl group.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate physicochemical properties of the derivatives with their biological activities. proquest.combenthamdirect.comqub.ac.ukmedwinpublishers.comresearchgate.net Descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) can be used to build predictive models. These models can elucidate which properties are most important for activity and guide the design of more potent compounds. For instance, a strong correlation between activity and the electronic nature of substituents on the aromatic ring would suggest that electronic interactions are a key driving force for binding.

Molecular docking studies can further complement these findings by providing a visual representation of how the derivatives might bind to their target. benthamdirect.comqub.ac.uk By docking a series of analogs with varying substituents into a model of the receptor's active site, researchers can rationalize the observed SAR trends and gain a deeper understanding of the binding mechanism at a molecular level.

Rational Design of Analogs with Modulated Interaction Specificity

The insights gained from SAR studies are instrumental in the rational design of new analogs with improved potency and selectivity. The goal is to optimize the interactions with the desired target while minimizing off-target effects.

One common strategy is bioisosteric replacement. nih.gov As previously mentioned, the carboxylic acid could be replaced with a tetrazole to potentially improve pharmacokinetic properties. Similarly, the sulfonamide group could be replaced with other hydrogen-bonding moieties to probe for improved interactions.

The design of analogs with modulated specificity often involves exploiting subtle differences in the binding sites of related receptors or enzymes. For example, if a target has a unique hydrophobic pocket, analogs can be designed with substituents that specifically fit into that pocket, thereby increasing selectivity. The N-alkylation of the sulfonamide moiety has been shown to be a viable strategy for designing selective ligands. nih.gov

The following table presents a hypothetical rational design strategy for improving the specificity of a this compound derivative.

Design Strategy Modification Expected Outcome Rationale
Enhance Hydrophobic InteractionsIntroduce a cyclopropyl (B3062369) group on the sulfonamide nitrogen.Increased potency and selectivity.The cyclopropyl group can fit into a specific hydrophobic pocket.
Modulate Acidity and PermeabilityReplace the carboxylic acid with a hydroxamic acid.Altered binding mode and improved cell permeability.Hydroxamic acids are known to chelate metal ions in enzyme active sites.
Probe for Additional H-BondingIntroduce a hydroxyl group on the N-alkyl chain.Potential for a new hydrogen bond and increased affinity.Exploiting a potential hydrogen bond acceptor in the binding site.

By combining SAR data, QSAR models, and molecular modeling, medicinal chemists can rationally design novel analogs of this compound with optimized biological profiles. scitechnol.com

Advanced Analytical Methodologies in Research on 2 Fluoro 5 Methylsulfamoyl Benzoic Acid

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 2-Fluoro-5-methylsulfamoyl-benzoic acid. Its primary applications are the quantitative determination of purity and the real-time monitoring of synthetic reactions. Reverse-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's polarity for effective separation from impurities and starting materials.

In a typical RP-HPLC setup, a C18 stationary phase is used, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components, from polar impurities to the less polar active compound. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule provides strong chromophores.

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its purpose. ekb.eg Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). ekb.egthaiscience.info For reaction monitoring, HPLC allows chemists to track the consumption of reactants and the formation of the product and any by-products, enabling precise control over reaction endpoints and optimization of conditions.

Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives
ParameterTypical ConditionReference
ColumnReverse-Phase C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg
Mobile PhaseGradient mixture of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile/methanol) sielc.comekb.eg
Flow Rate1.0 mL/minN/A
DetectionUV at ~205 nm ekb.eg
Column Temperature25-40 °C mdpi.com
Table 2: Example HPLC Method Validation Parameters
ParameterTypical Value/RangeReference
Linearity (r²)> 0.999 thaiscience.info
Accuracy (% Recovery)85% - 102% thaiscience.info
Precision (% RSD)< 2% thaiscience.info
LOD~0.4 µg/mL thaiscience.info
LOQ~1.1 µg/mL thaiscience.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

While HPLC is suitable for analyzing this compound in its native form, Gas Chromatography-Mass Spectrometry (GC-MS) requires a different approach. The compound itself is a non-volatile, polar carboxylic acid, making it unsuitable for direct GC analysis. Therefore, a crucial derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net

Common derivatization strategies for carboxylic acids include esterification or silylation. researchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxylic acid and sulfamoyl groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule, allowing it to traverse the GC column.

Once derivatized, the sample is injected into the GC, where it is separated from other components based on boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and fragments them into a predictable pattern, which acts as a molecular fingerprint. researchgate.net This allows for unambiguous identification and quantification, even at trace levels. GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may not be easily detected by HPLC.

Table 3: Common Derivatization Agents for GC-MS Analysis of Carboxylic Acids
Agent ClassExample ReagentDerivative FormedReference
SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) ester researchgate.net
AcylationTFAA (Trifluoroacetic anhydride)Trifluoroacetamide gcms.cz
AlkylationTMAH (Trimethylanilinium hydroxide)Methyl ester gcms.cz

Comprehensive Characterization using Hyphenated Techniques (e.g., LC-MS/MS)

For a truly comprehensive characterization of this compound, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. This method combines the powerful separation capabilities of HPLC (or Ultra-High-Performance Liquid Chromatography, UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. lcms.cz

The LC component separates the target compound from its impurities, degradation products, or metabolites. researchgate.net As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is typically used, and given the acidic nature of the compound, analysis is often performed in negative ion mode (ESI-). diva-portal.org

In the tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity, allowing for detection at ng/mL levels or lower. researchgate.net LC-MS/MS is the gold standard for impurity identification, structural elucidation of unknown related substances, and trace-level quantification in complex matrices.

Table 4: Typical LC-MS/MS Parameters
ParameterTypical ConditionReference
ChromatographyUHPLC with C18 column (e.g., Acquity UPLC BEH C18) researchgate.net
Mobile PhaseGradient of water and acetonitrile, both containing 0.1% formic acid mdpi.com
Ionization ModeElectrospray Ionization, Negative Mode (ESI-) diva-portal.org
MS AnalysisTandem MS (MS/MS) using Selected Reaction Monitoring (SRM) researchgate.net

Solid-State Analytical Techniques in Polymorphism and Cocrystal Research (e.g., PXRD, Raman Spectroscopy)

The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability. Polymorphism (the ability of a compound to exist in multiple crystalline forms) and the formation of cocrystals are critical areas of research for compounds like this compound.

Powder X-ray Diffraction (PXRD) is the definitive technique for identifying and differentiating crystalline forms. nih.govnih.gov Each polymorph or cocrystal possesses a unique crystal lattice, which diffracts X-rays in a characteristic pattern. This diffraction pattern serves as a unique "fingerprint" for that specific solid form. nih.gov PXRD is used to confirm the synthesis of a new cocrystal, identify the polymorphic form of a bulk sample, and assess the sample's crystallinity. semanticscholar.org

Raman Spectroscopy offers complementary information and is particularly sensitive to the molecular-level environment. researchgate.net It probes the vibrational modes of molecules, which are affected by intermolecular interactions such as hydrogen bonding. semanticscholar.org Since different polymorphs and cocrystals have distinct arrangements and hydrogen-bonding networks, their Raman spectra will show noticeable differences, particularly in the low-frequency region corresponding to lattice vibrations. nih.gov A significant advantage of Raman spectroscopy is its ability to perform in-situ, real-time monitoring of crystallization and phase transformation processes, providing valuable kinetic data on cocrystal formation. mdpi.com

Together, PXRD and Raman spectroscopy provide a powerful toolkit for the comprehensive solid-state characterization of this compound, ensuring the desired physical form is produced and maintained.

Table 5: Comparison of PXRD and Raman Spectroscopy in Solid-State Analysis
TechniquePrincipleInformation ProvidedPrimary Use CaseReference
Powder X-ray Diffraction (PXRD)Diffraction of X-rays by the crystal latticeLong-range crystalline order, unit cell dimensionsPhase identification, polymorphism screening, crystallinity determination nih.govnih.gov
Raman SpectroscopyInelastic scattering of monochromatic light due to molecular vibrationsShort-range molecular structure, hydrogen bonding, lattice vibrationsForm confirmation, real-time monitoring of cocrystallization researchgate.netmdpi.com

Future Research Directions and Perspectives in Academic Inquiry

Innovations in Green and Sustainable Synthetic Pathways for Sulfamoyl Benzoic Acids

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For sulfamoyl benzoic acids, research is shifting away from traditional methods that may involve harsh reagents and organic solvents towards more sustainable alternatives. A notable advancement is the use of green conditions for the synthesis of sulfonamide derivatives, which eliminates the need for expensive and toxic organic solvents and bases. mdpi.com One such eco-friendly method involves the reaction of sulfonyl chlorides with amino acids or hydroxybenzoic acid in water, using sodium carbonate as a scavenger for hydrochloric acid. mdpi.com This approach not only simplifies the reaction setup but also allows for easy isolation of the product through filtration, minimizing waste and adhering to the principles of green chemistry. mdpi.com

In the context of industrial-scale synthesis for related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid, patents have disclosed methods described as green synthesis routes. patsnap.comgoogle.com These processes are characterized by fewer steps, the use of readily available raw materials, and result in low pollution and high product purity. patsnap.comgoogle.com For example, a patented method employs 2,4-dichlorobenzoic acid and chlorosulfonic acid as starting materials, with sodium sulfate (B86663) as a catalyst and N-methylpyrrolidone (NMP) as a solvent for the initial sulfurization step. patsnap.comgoogle.com Subsequent steps include ammoniation with ammonia (B1221849) water, acidification, and purification with ethanol. patsnap.comgoogle.com Such pathways are highlighted for their potential to reduce environmental impact while maintaining cost-effectiveness. patsnap.com

Synthetic Approach Key Features Advantages Reference
Aqueous SynthesisUses water as a solvent and sodium carbonate as a base.Eliminates toxic organic solvents, simple product isolation, minimal waste. mdpi.com
Patented "Green Route"Utilizes NMP as a solvent and sodium sulfate as a catalyst for chlorosulfonation.Fewer process steps, low pollution, high purity, cost-effective. patsnap.comgoogle.com

Advanced Computational Design and Optimization of Functional Analogs

Computational chemistry has become an indispensable tool in the rational design and optimization of bioactive molecules, including analogs of 2-Fluoro-5-methylsulfamoyl-benzoic acid. A prominent strategy involves a scaffold derivatization approach that is steered by structure-based pharmacophore design. nih.gov This methodology aims to improve the potency and specificity of lead compounds through targeted molecular modifications. nih.gov For instance, in the development of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the LPA2 receptor, computational docking analysis was used to support and rationalize the experimental structure-activity relationship (SAR). nih.govcornell.eduacs.org Researchers can create homology models of the target receptor and dock virtual compounds into the ligand-binding pocket to rank them based on predicted binding energy and pharmacophore match, thereby prioritizing the most promising candidates for synthesis. nih.gov

Beyond receptor-ligand interactions, in silico tools are also employed to predict the broader suitability of designed analogs as potential drug candidates. This includes the computational prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov For a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives designed as antidiabetic agents, molecular docking studies were performed to understand how these compounds interact with the active sites of α-glucosidase and α-amylase. nih.gov These in silico studies revealed key interactions, such as hydrogen bonding and pi-pi stacking, that govern their inhibitory activity. nih.gov Such computational screening allows for the early identification of candidates with favorable pharmacokinetic profiles and a lower likelihood of toxicity, streamlining the drug discovery process. nih.govnih.gov

Computational Technique Application in Sulfamoyl Benzoic Acid Research Key Outcome Reference
Molecular DockingPredicting the binding mode and affinity of analogs in a target protein's active site.Rationalizing SAR, guiding lead optimization, identifying key interactions. nih.govnih.gov
Pharmacophore ModelingIdentifying essential structural features required for biological activity.Designing new scaffolds with improved potency and selectivity. nih.gov
In Silico ADMET PredictionEvaluating pharmacokinetic and toxicity profiles of virtual compounds.Filtering candidates to prioritize those with better drug-like properties. nih.govnih.gov

Exploration of Novel Supramolecular Architectures and Assemblies

The functional groups of this compound—namely the carboxylic acid and the sulfamoyl group—are capable of forming robust and directional hydrogen bonds, making them excellent building blocks for supramolecular chemistry and crystal engineering. The study of simpler, related molecules like o-sulfamoylbenzoic acid reveals the formation of extensive hydrogen-bonded networks that stabilize the crystal structure. researchgate.net In this specific case, the carboxylic acid groups form cyclic dimers through O—H···O interactions, a common and predictable motif in benzoic acids, while the sulfamoyl group's N-H bonds also participate in intermolecular hydrogen bonding. researchgate.net

This capacity for directed self-assembly can be harnessed for applications in materials science. For example, sulfamoylbenzoic acid derivatives have been investigated as molecular additives to improve the quality and performance of perovskite films for solar cells. acs.org Electrostatic potential analysis of these additives shows that the most reactive sites for electrostatic interactions are the hydrogens of the carboxylic acid groups and the oxygens of the sulfonamide groups. acs.org These sites are anticipated to drive the passivation interactions through the formation of hydrogen bonds with the perovskite surface and coordination with lead ions. acs.org The exploration extends to more complex architectures, where related benzoic acids without the sulfamoyl group, such as 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid, have been shown to self-assemble into highly ordered two-dimensional honeycomb networks on surfaces, interconnected by hydrogen bonds between carboxylic acid dimers. mpg.de This demonstrates the potential of benzoic acid scaffolds to form well-defined nanoporous structures, which could be a future avenue for creating functional materials from sulfamoyl-containing derivatives.

Deepening the Understanding of Structure-Function Correlations Through Integrated Methodologies

A comprehensive understanding of how a molecule's structure dictates its function requires an integrated approach that combines synthetic chemistry, biological evaluation, and computational modeling. Research on sulfamoyl benzoic acid derivatives increasingly employs this multifaceted strategy to establish clear structure-function and structure-activity relationships (SAR). nih.govnih.gov The process often begins with a medicinal chemistry approach to synthesize a library of analogs, which is guided and rationalized by computational modeling. nih.gov

For example, the development of antidiabetic agents based on the sulfamoyl benzamide (B126) scaffold combined several key methodologies. nih.gov First, a series of derivatives was synthesized. Next, their biological activity was determined through in vitro assays for α-glucosidase and α-amylase inhibition. nih.govnih.gov To understand the results at a molecular level, molecular docking studies were performed to visualize how the most active compounds bind to the enzymes. nih.govnih.gov This integrated approach was further deepened by the use of molecular dynamics (MD) simulations. nih.gov MD simulations of the top-performing ligand-protein complex were used to validate the stability of the interactions predicted by docking, confirming that the compound remains securely bound in the active site over time. nih.gov By combining synthesis, biological testing, and multiple layers of computational analysis (docking, MD simulations, and ADMET prediction), researchers can build a robust and detailed model of the structure-function correlation, enabling more efficient and rational design of future compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-5-methylsulfamoyl-benzoic acid, and what are their mechanistic considerations?

Methodological Answer:

  • Esterification followed by sulfamoylation : Start with methyl 2-fluoro-benzoate, introduce sulfamoyl groups via nucleophilic substitution (e.g., using chlorosulfonic acid and methylamine). Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization .
  • Coupling reactions : Utilize Suzuki-Miyaura coupling for aryl-fluorine bond formation, as demonstrated in structurally similar compounds (e.g., 2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid) .
  • Key parameters : Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side reactions.
Route ReagentsYield (%)Purity (HPLC)Reference
Esterification pathwayChlorosulfonic acid, MeNH₂65–70≥95%
Suzuki couplingPd(PPh₃)₄, Boronic acid55–60≥90%

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • HPLC : Use C18 reverse-phase columns with a mobile phase of acetonitrile:water (70:30 v/v) and UV detection at 254 nm. Retention times for related sulfamoyl benzoic acids range from 8–12 minutes .
  • Mass spectrometry (MS) : Confirm molecular weight (MW 247.2 g/mol) via ESI-MS in negative ion mode. Fragmentation patterns should align with sulfonamide cleavage (e.g., m/z 80 for SO₂NH₂⁻) .
  • ¹H/¹³C NMR : Assign fluorine-coupled aromatic protons (δ 7.2–7.8 ppm) and sulfamoyl NH₂ signals (δ 5.1 ppm, broad) .
Technique Key Peaks/FeaturesUtilityReference
HPLCRetention time: 10.5 minPurity assessment
ESI-MS[M-H]⁻: m/z 246.0Molecular weight confirmation
¹H NMRδ 7.6 (d, J=8.5 Hz, H-3)Structural elucidation

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in sulfamoyl group introduction?

Methodological Answer:

  • Design of Experiments (DoE) : Vary stoichiometry (1.2–2.0 eq sulfamoyl chloride), temperature (40–100°C), and solvent (DMF vs. DCM). Use response surface methodology (RSM) to identify optimal conditions .
  • In-situ monitoring : Employ FTIR to track sulfamoyl chloride consumption (peak at 1370 cm⁻¹ for S=O stretching) .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., benzoic acid derivatives) and adjust pH to stabilize intermediates .

Q. How should researchers resolve contradictions in reported bioactivity data for sulfamoyl benzoic acid derivatives?

Methodological Answer:

  • Systematic literature review : Apply EFSA’s methodology for data extraction, including inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assays) .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM) and adjust for assay variability (e.g., cell line differences). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Experimental replication : Validate conflicting results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies ensure robust stability profiling of this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC for new peaks (e.g., hydrolyzed sulfonamide at Rt 6.2 min) .
  • Storage recommendations : Use amber vials at -20°C under nitrogen to prevent oxidation. Stability data for analogs (e.g., 5-fluoro-2-hydroxybenzoic acid) show <5% degradation over 6 months under these conditions .

Q. How can computational methods predict the reactivity of this compound in drug-target interactions?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase II) to assess sulfamoyl binding affinity. Compare with experimental Ki values from fluorescence quenching assays .
  • DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., fluorine atom) prone to nucleophilic attack .

Q. What safety protocols are critical when handling sulfamoyl benzoic acids in laboratory settings?

Methodological Answer:

  • PPE requirements : Wear nitrile gloves, lab coats, and FFP2 masks to avoid dermal/ocular exposure. Sulfamoyl derivatives are irritants, as noted in safety data for furosemide analogs .
  • Waste disposal : Neutralize acidic waste with 10% sodium bicarbonate before disposal. Follow EPA guidelines for sulfonamide-containing compounds .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of sulfamoyl benzoic acids?

Methodological Answer:

  • LogP calculations : Use ChemDraw to predict lipophilicity. Fluorination at position 2 increases logP by ~0.3 units compared to non-fluorinated analogs .
  • Solubility testing : Perform shake-flask assays in PBS (pH 7.4). Fluorine’s electron-withdrawing effect reduces aqueous solubility (e.g., 2-fluoro derivative: 1.2 mg/mL vs. parent: 2.5 mg/mL) .

Q. Key Takeaways

  • Synthetic routes require careful optimization of sulfamoylation conditions .
  • Analytical validation must address assay variability to resolve data contradictions .
  • Safety and stability are critical for reproducible results .

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